molecular formula C10H7NO4 B3057678 1H-indole-3,5-dicarboxylic acid CAS No. 83813-70-1

1H-indole-3,5-dicarboxylic acid

Cat. No.: B3057678
CAS No.: 83813-70-1
M. Wt: 205.17 g/mol
InChI Key: SRIRAOYPLOAVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-3,5-dicarboxylic acid (CAS 83813-70-1) is a high-purity organic compound featuring a core indole heterocyclic structure substituted with two carboxylic acid functional groups at the 3 and 5 positions . With the molecular formula C10H7NO4 and a molecular weight of 205.17 g/mol, this dicarboxylic acid serves as a privileged, multifunctional building block in medicinal chemistry and materials science . The indole scaffold is a fundamental structural component in a vast array of biologically active molecules. It is found in essential natural products like the amino acid tryptophan and the neurotransmitter serotonin, as well as in numerous synthetic pharmaceuticals . The presence of two carboxyl groups on this scaffold allows for significant synthetic manipulation, enabling researchers to create diverse derivatives such as amides, esters, and more complex molecular hybrids for drug discovery efforts . Research into indole derivatives has demonstrated their potential to exhibit potent antitumor activities, with some compounds showing promising cytotoxicity against cancer cell lines such as MCF-7 breast cancer cells while sparing normal cells . Furthermore, related indole-carboxylic acid compounds are utilized in developing advanced materials, including electroactive polymers and components for biosensors . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83813-70-1

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

1H-indole-3,5-dicarboxylic acid

InChI

InChI=1S/C10H7NO4/c12-9(13)5-1-2-8-6(3-5)7(4-11-8)10(14)15/h1-4,11H,(H,12,13)(H,14,15)

InChI Key

SRIRAOYPLOAVAG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(=O)O)C(=CN2)C(=O)O

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=CN2)C(=O)O

Origin of Product

United States

Chemical Reactivity and Functionalization of 1h Indole 3,5 Dicarboxylic Acid Derivatives

Transformations of the Carboxylic Acid Moieties

The carboxylic acid groups at the C3 and C5 positions are primary sites for chemical modification, enabling the creation of esters, amides, and other related functional groups. These transformations are fundamental for incorporating the indole (B1671886) scaffold into larger molecules, such as peptides and polymers.

The conversion of the carboxylic acid moieties of 1H-indole-3,5-dicarboxylic acid into esters is a common strategy to modify its solubility, protect the acidic protons, or create intermediates for further reactions. Standard esterification methods, such as Fischer-Speier esterification, can be employed. For instance, reacting the dicarboxylic acid with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst like sulfuric acid yields the corresponding diethyl ester. nih.gov

For more sensitive substrates or under milder conditions, other esterification protocols are utilized. Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is an effective alternative that proceeds at room temperature. nih.gov

The reverse reaction, the hydrolysis of the ester groups back to carboxylic acids, is typically achieved by saponification using a base, such as potassium hydroxide (B78521) (KOH) in an alcoholic solvent, followed by acidification. nih.gov This reaction is often a key step in multi-step syntheses where the ester serves as a protecting group.

Table 1: Representative Esterification Reactions of Indole Carboxylic Acids

Reaction Type Reagents & Conditions Product Type Yield Reference
Acid-Catalyzed Esterification Ethanol, Conc. H₂SO₄, 80°C, 2h Ethyl 3-bromo-1H-indole-2-carboxylate 85% nih.gov
Steglich Esterification EDC, DMAP, DCM, rt, 3h 10-Halogenated oxazino[4,3-a]indoles 76-87% nih.gov

Note: The data in this table is based on indole carboxylic acid derivatives, illustrating common transformation methods applicable to this compound.

The carboxylic acid functionalities of this compound are readily converted into amides, a crucial transformation for building peptide-based structures or other biologically relevant molecules. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine.

In the context of peptide synthesis, specialized coupling reagents are used to facilitate the formation of the amide (peptide) bond efficiently and with minimal side reactions. Common coupling agents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) or uronium/guanidinium salts such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), often used in conjunction with an additive like HOBt (Hydroxybenzotriazole). nih.govnih.govrsc.orggoogle.com

Solid-phase peptide synthesis (SPPS) provides a powerful methodology for conjugating indole carboxylic acids to amino acids or peptide chains. nih.govrsc.org In this technique, an amino acid is anchored to a solid support, and the indole carboxylic acid is then coupled to it using the aforementioned reagents. This approach simplifies purification and allows for the construction of complex peptide-indole hybrids. nih.govrsc.org

Table 2: Common Peptide Coupling Reagents for Indole Carboxylic Acids

Coupling Reagent Additive Key Features Reference
EDAC - Water-soluble carbodiimide, facilitates direct amide bond formation. nih.gov
HBTU HOBt Forms an active ester, high coupling efficiency, commonly used in SPPS. nih.govrsc.org

Decarboxylation, the removal of a carboxyl group, can occur under specific conditions, particularly from the C3 position of the indole ring. This reaction can be a synthetically useful pathway or an unintended side reaction.

Palladium-catalyzed reactions of 1H-indole-3-carboxylic acid with aryl iodides have been shown to proceed via a decarboxylative C2-arylation pathway. nih.govacs.org In this process, the carboxylic acid at the C3 position is lost as carbon dioxide, and a new carbon-carbon bond is formed between the C2 position of the indole and the aryl group. nih.govacs.org This transformation provides direct access to 2-arylindoles from readily available starting materials.

Decarboxylation can also be induced under thermal conditions in the presence of a catalyst. For example, heating heterocyclic carboxylic acids in aprotic polar solvents like N,N-dimethylformamide (DMF) with an organic acid catalyst can effect decarboxylation. google.com The relative ease of decarboxylation often depends on the stability of the resulting carbanionic intermediate. In some cases, electron-rich aromatic carboxylic acids may undergo electrophilic halogenation on the ring instead of the desired decarboxylation when subjected to halodecarboxylation conditions. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The presence of two electron-withdrawing carboxylic acid groups on the this compound backbone significantly influences the regioselectivity of these reactions.

The functionalization of the this compound ring is highly regioselective, dictated by the existing substituents.

C2 Position: As mentioned previously, the C2 position is a prime site for functionalization through palladium-catalyzed decarboxylative arylation. acs.org When 1H-indole-3-carboxylic acid is treated with aryl iodides in the presence of a Pd(II) catalyst, it selectively yields C2-arylated indoles. nih.govacs.org This indicates that the C3-carboxyl group can act as a traceless directing group, facilitating substitution at the adjacent C2 position upon its removal.

C3 Position: The C3 position is occupied by a carboxylic acid group, which can be transformed as described in section 3.1. Direct electrophilic substitution at this position is generally not feasible due to the presence of the carboxyl group.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org For derivatives of this compound, these reactions provide powerful tools for introducing aryl, heteroaryl, or other organic fragments.

The most prominent example is the decarboxylative cross-coupling at the C2 position, as discussed above. acs.org This reaction is a type of Suzuki, Heck, or similar coupling where the typical organometallic or halide precursor is generated in situ following decarboxylation.

Furthermore, if the indole ring is first halogenated (e.g., via iodination at C5), the resulting halo-indole derivative can serve as a substrate in standard cross-coupling reactions. rsc.org For example, a C5-iodo-1H-indole-3,5-dicarboxylic acid derivative could undergo a Suzuki cross-coupling reaction with a boronic acid in the presence of a palladium catalyst and a base to yield a C5-aryl derivative. nih.gov These reactions tolerate a wide variety of functional groups and are fundamental to constructing complex molecular architectures. uwindsor.canih.gov

Table 3: Palladium-Catalyzed Reactions on Indole Scaffolds

Reaction Type Indole Substrate Reagents & Conditions Product Type Reference
Decarboxylative C2-Arylation 1H-Indole-3-carboxylic acid Aryl iodide, Pd(OAc)₂, AgOAc, HFIP, TFA, 120°C 2-Arylindole acs.org

Note: The data in this table illustrates the utility of palladium catalysis for functionalizing the indole core, with pathways relevant to this compound.

Directed C-H Functionalization Strategies for Indole Carboxylic Acids

The direct functionalization of otherwise inert C-H bonds in indole carboxylic acids represents a powerful, atom-economical approach to constructing complex molecular architectures. nih.gov The indole core possesses C-H bonds at the pyrrolic C2 and C3 positions as well as at the benzenoid C4 to C7 positions, with the former generally being more reactive. chim.it Strategic C-H activation allows for the regioselective introduction of new functional groups, a significant challenge in indole chemistry. nih.govchim.it

Reductive C-H Alkylation Using Carboxylic Acids

A novel and direct C-H alkylation of indoles using readily available and stable carboxylic acids has been developed, employing a non-precious metal catalyst. nih.govscispace.com This method avoids the pre-functionalization typically required in traditional cross-coupling reactions.

The reaction is catalyzed by a system combining cobalt(III) acetylacetonate (B107027) (Co(acac)₃) and 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (Triphos, L1), with aluminum triflate (Al(OTf)₃) as a co-catalyst. nih.govresearchgate.net This system effectively performs the reductive alkylation of various indole derivatives with a broad range of carboxylic acids under molecular hydrogen. nih.govscispace.com Control experiments suggest that the process involves the in situ formation of an aldehyde from the hydrogenation of the carboxylic acid, which then participates in the reductive alkylation of the indole. nih.govscispace.com This protocol has been successfully applied to the C3-alkylation of several substituted indoles using acids like acetic acid and phenylacetic acid. nih.govresearchgate.net

Table 1: Cobalt-Catalyzed Reductive C-H Alkylation of 2-Methyl-1H-indole

Carboxylic Acid Product Yield (%)
Acetic Acid 3-Ethyl-2-methyl-1H-indole 85
Phenylacetic Acid 2-Methyl-3-phenethyl-1H-indole 92
Diphenylacetic Acid 3-(2,2-Diphenylethyl)-2-methyl-1H-indole 91
4-Methoxyphenylacetic acid 3-(4-Methoxybenzyl)-2-methyl-1H-indole 88
1-Naphthylacetic acid 2-Methyl-3-(naphthalen-1-ylmethyl)-1H-indole 75

Data sourced from studies on cobalt-catalyzed reductive alkylation of indoles. nih.gov

Arylation Reactions with Iodoarenes

Palladium-catalyzed C-H arylation provides a direct method for creating C-C bonds between indole rings and aryl groups. Research has demonstrated that the carboxylic acid group at the C3 position of an indole can act as a directing group, although this often leads to decarboxylation. nih.govacs.org

In a study using a Pd(OAc)₂ catalyst, the reaction of 1H-indole-3-carboxylic acid with various iodoarenes resulted in decarboxylation followed by selective C2-arylation. nih.govacs.org This transformation proceeds in high yields and with complete site selectivity for the C2 position. nih.gov The reaction is sensitive to steric hindrance; for example, an ortho-methyl group on the iodoarene is not tolerated. acs.org

Table 2: Palladium-Catalyzed Decarboxylative C2-Arylation of 1H-Indole-3-carboxylic Acid with Iodoarenes

Iodoarene Product Yield (%)
Iodobenzene 2-Phenyl-1H-indole 87
1-Iodo-4-methylbenzene 2-(p-Tolyl)-1H-indole 85
1-Iodo-4-methoxybenzene 2-(4-Methoxyphenyl)-1H-indole 81
1-Iodo-4-fluorobenzene 2-(4-Fluorophenyl)-1H-indole 78
1-Iodo-3-methylbenzene 2-(m-Tolyl)-1H-indole 75

Reaction Conditions: 1H-indole-3-carboxylic acid (0.20 mmol), iodoarene (0.40 mmol), Pd(OAc)₂ (10 mol %), AgOAc (0.40 mmol), HFIP (1 mL), TFA (1 mL) at 110°C. Data sourced from studies on Pd-catalyzed C-H functionalization. nih.govacs.org

An alternative metal-free approach involves the use of diaryliodonium salts for the O-arylation of indole carboxylic acids to form aryl esters. nih.gov

Derivatization and Protection/Deprotection Strategies at the Indole Nitrogen (N1)

The nitrogen atom (N1) of the indole ring is a key site for derivatization. Protection of this nitrogen is often crucial in multi-step syntheses to prevent undesired side reactions and to direct functionalization to other positions on the indole scaffold. mdpi.orgresearchgate.net

Commonly used N-protecting groups for indoles include arylsulfonyl derivatives (e.g., tosyl), carbamates (e.g., BOC), and various alkyl groups. mdpi.org The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.

One notable strategy employs the pivaloyl group, which offers steric protection to both the N1 and C2 positions of the indole. mdpi.org While notoriously difficult to remove, an efficient deprotection protocol using lithium diisopropylamide (LDA) has been developed, making the pivaloyl group a more viable option in indole chemistry. mdpi.org Another innovative approach involves the reaction of indoles with 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD), which provides a means to protect the 2,3-pi bond of the indole. nih.gov This protection is reversible, as the original indole can be regenerated by simple heating. nih.govresearchgate.net

Furthermore, the group at the N1 position can act as a directing group in C-H activation reactions. Indole-N-carboxamides, derived from indole-N-carboxylic acids, have been extensively used with catalysts like rhodium and palladium to direct functionalization to the C2 position. researchgate.netnih.gov

Table 3: Common N-Protecting Groups for Indoles and Deprotection Conditions

Protecting Group Abbreviation Deprotection Reagents/Conditions Reference
p-Toluenesulfonyl Ts / Tosyl NaOH, MeOH, reflux; Mg, MeOH; Na/naphthalene mdpi.org
tert-Butoxycarbonyl Boc Trifluoroacetic acid (TFA); HCl mdpi.org
Pivaloyl Piv Lithium diisopropylamide (LDA), 40-45 °C mdpi.org
2-Phenylsulfonylethyl - Sodium hydride (NaH) or DBN (base-induced elimination) researchgate.net

Oligomerization and Condensation Reactions of Indole Carboxylic Acids

Indole carboxylic acids can undergo self-condensation or react with other molecules to form oligomeric structures. These reactions are often promoted by acidic conditions.

For instance, in the presence of trifluoroacetic acid, indole-5-carboxylic acid has been observed to undergo oligomerization, leading to the parallel formation of dimers and trimers. nih.gov One identified product is a dimer, 2,3-dihydro-1H,1'H-2,3'-biindole-5,5'-dicarboxylic acid. nih.gov The reaction of indole-5-carboxylic acid with a thiol, such as 1,2-ethanedithiol, in the presence of acid yields not only the thiol adduct but also these oligomeric side products. nih.gov

Similarly, indole-3-carbinol, a related compound, is known to oligomerize in acidic aqueous solutions to form a mixture of products including the linear trimer, [2-(indol-3-ylmethyl)indol-3-yl]indol-3-ylmethane, and the cyclic trimer, 5,6,11,12,17,18-hexahydrocyclonona[1,2-b:4,5-b':7,8-b"]triindole (CTI). nih.govnih.gov The relative yields of these oligomers can be influenced by factors such as pH and the initial concentration of the indole substrate. nih.gov

Table 4: Mentioned Chemical Compounds

Compound Name
1,1,1-tris(diphenylphosphinomethyl)ethane
1,2-ethanedithiol
This compound
1H-indole-3-carboxylic acid
1-Iodo-3-methylbenzene
1-Iodo-4-fluorobenzene
1-Iodo-4-methoxybenzene
1-Iodo-4-methylbenzene
2,3-dihydro-1H,1'H-2,3'-biindole-5,5'-dicarboxylic acid
2-(4-Fluorophenyl)-1H-indole
2-(4-Methoxyphenyl)-1H-indole
2-(m-Tolyl)-1H-indole
2-(p-Tolyl)-1H-indole
2-Phenyl-1H-indole
4-methyl-1,2,4-triazoline-3,5-dione
5,6,11,12,17,18-hexahydrocyclonona[1,2-b:4,5-b':7,8-b"]triindole
Acetic Acid
Aluminum triflate
Cobalt(III) acetylacetonate
Diphenylacetic Acid
Iodobenzene
Indole-3-carbinol
Indole-5-carboxylic acid
Indole-N-carboxamides
Indole-N-carboxylic acids
[2-(indol-3-ylmethyl)indol-3-yl]indol-3-ylmethane
Lithium diisopropylamide
Palladium(II) acetate (B1210297)
Phenylacetic Acid
p-Toluenesulfonyl
tert-Butoxycarbonyl

Advanced Spectroscopic and Structural Characterization of 1h Indole 3,5 Dicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by mapping the carbon and proton framework.

¹H NMR and ¹³C NMR for Proton and Carbon Framework Elucidation

No specific ¹H or ¹³C NMR spectra for 1H-indole-3,5-dicarboxylic acid were found in the available literature. For a molecule with this structure, one would anticipate a complex ¹H NMR spectrum showing signals for the protons on the indole (B1671886) ring and the N-H proton. The chemical shifts and coupling patterns would be influenced by the two electron-withdrawing carboxylic acid groups. Similarly, a ¹³C NMR spectrum would be expected to show distinct signals for each of the 10 carbon atoms in the molecule, including the two carboxyl carbons at low field. However, no published data is available to create a specific data table.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule. Literature searches did not yield any specific 2D NMR studies or data tables for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

No experimental FTIR spectrum for this compound is available in the searched literature. Based on its structure, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indole ring, broad O-H stretching bands for the hydrogen-bonded carboxylic acid groups, and strong C=O stretching vibrations for the carbonyls of the carboxylic acids. Aromatic C-H and C-C stretching vibrations from the benzene (B151609) portion of the indole ring would also be present. Without experimental data, a specific table of vibrational frequencies cannot be compiled.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, providing insight into its system of conjugated π-electrons. The indole ring system is an inherent chromophore. The addition of two carboxylic acid groups would be expected to influence the position and intensity of the absorption maxima. However, no specific UV-Vis absorption spectra or data on the electronic transitions of this compound could be located in the available scientific literature.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the precise molecular mass and elucidate the structural components of a compound through its fragmentation pattern. For this compound, high-resolution mass spectrometry confirms its molecular formula, C10H7NO4, by providing an exact mass of 205.03750770 Da. lookchem.com

Electrospray ionization (ESI) is a common technique for analyzing indole carboxylic acids. In positive ion mode, the molecule is typically observed as the protonated molecular ion, [M+H]+. The fragmentation of indole carboxylic acids under mass spectrometry often involves characteristic losses. A primary fragmentation pathway is the loss of a carboxyl group (–COOH) or carbon dioxide (CO2), a process known as decarboxylation. Further fragmentation of the indole ring can lead to the formation of smaller, stable ions. While specific fragmentation data for this compound is not detailed in the provided results, analysis of related compounds like 1H-indole-3-carboxylic acid shows characteristic fragment ions at m/z 144 (loss of OH), 118, and 117, which correspond to cleavages of the indole structure.

Table 1: Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C10H7NO4 lookchem.com
Molecular Weight 205.17 g/mol lookchem.com
Exact Mass 205.03750770 Da lookchem.com

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction provides unparalleled insight into the solid-state architecture of crystalline materials, defining the precise spatial arrangement of atoms and the nature of intermolecular forces that govern the crystal lattice.

Single Crystal X-ray Diffraction for Molecular and Crystal Structures

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional molecular structure and crystal packing of a compound. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles. For indole derivatives, SCXRD studies reveal that the indole ring system is generally planar. nih.gov

While specific crystal structure data for this compound is not available in the provided search results, studies on analogous compounds like 5-methoxy-1H-indole-2-carboxylic acid provide typical crystallographic information. For instance, one polymorph of this related compound was found to crystallize in the monoclinic system with the space group P21/c. mdpi.comnih.govnih.gov Such an analysis for this compound would similarly yield its unique crystal system, space group, and unit cell dimensions.

Table 2: Illustrative Crystal Data Parameters from a Related Indole Carboxylic Acid Derivative

Parameter Example Value (5-methoxy-1H-indole-2-carboxylic acid polymorph) Source
Crystal System Monoclinic mdpi.comnih.govnih.gov
Space Group P21/c mdpi.comnih.govnih.gov
a (Å) 4.0305(2) mdpi.comnih.gov
b (Å) 13.0346(6) mdpi.comnih.gov
c (Å) 17.2042(9) mdpi.comnih.gov
β (°) 91.871(5) mdpi.comnih.gov
Z (molecules/unit cell) 4 mdpi.comnih.gov

Note: This data is for a related compound and is presented for illustrative purposes only.

Detailed Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The crystal structure of this compound is expected to be heavily influenced by a network of intermolecular interactions, primarily hydrogen bonds and π-π stacking.

Hydrogen Bonding: The presence of two carboxylic acid groups and an N-H group on the indole ring makes the molecule a potent donor and acceptor of hydrogen bonds. lookchem.com It is well-documented that carboxylic acids frequently form strong, centrosymmetric cyclic dimers through a pair of O-H···O hydrogen bonds. mdpi.comnih.gov In addition to these dimer formations, the indole N-H group typically acts as a hydrogen bond donor, interacting with an oxygen atom from a nearby carboxylic acid group (N-H···O). mdpi.comnih.gov These interactions can link the primary dimers into more extensive sheets or three-dimensional networks, significantly stabilizing the crystal lattice. nd.edu

Table 3: Expected Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Significance
Hydrogen Bond Carboxyl O-H Carboxyl C=O Formation of strong cyclic dimers or chains. mdpi.comnih.gov
Hydrogen Bond Indole N-H Carboxyl C=O Linking of primary structural motifs. mdpi.comnih.gov

Investigation of Polymorphism and Crystal Engineering

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, and their study is a key aspect of crystal engineering. The investigation of polymorphism in indole derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, has revealed the existence of different crystalline forms arising from variations in intermolecular interactions. mdpi.comnih.govnih.gov For example, in one polymorph, the N-H group may bond to a methoxy (B1213986) oxygen, while in another, it bonds to a carboxylic oxygen. mdpi.com

Crystal engineering aims to design and synthesize crystalline solids with desired properties by controlling intermolecular interactions. The dicarboxylic acid functionality of this compound makes it a versatile building block for creating specific supramolecular structures through predictable hydrogen bonding patterns. While specific studies on the polymorphism or crystal engineering of this compound were not found, the principles demonstrated in related indole carboxylic acids suggest it is a promising candidate for such investigations. mdpi.comnih.govnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, oxygen) in a compound. This experimental data is then compared to the theoretical values calculated from the molecular formula to confirm the compound's purity and empirical formula. For this compound, the molecular formula is C10H7NO4. lookchem.com

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Count Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.011 10 120.11 58.56%
Hydrogen H 1.008 7 7.056 3.44%
Nitrogen N 14.007 1 14.007 6.83%
Oxygen O 15.999 4 63.996 31.19%
Total 205.169 100.00%

Calculated based on the molecular formula C10H7NO4 and a molecular weight of 205.17 g/mol . lookchem.com

Computational and Theoretical Investigations of 1h Indole 3,5 Dicarboxylic Acid

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental in predicting the molecular properties of compounds like 1H-indole-3,5-dicarboxylic acid from first principles. These methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a molecule like this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), would be employed to:

Geometry Optimization: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. This provides optimized bond lengths, bond angles, and dihedral angles. For related indole (B1671886) carboxylic acids, studies have shown that the planarity of the indole ring and the orientation of the carboxylic acid groups are key structural features. nih.gov

Vibrational Frequencies: Calculate the theoretical infrared (IR) and Raman spectra. These calculated frequencies, when compared to experimental data, help in the assignment of vibrational modes corresponding to specific functional groups, such as the O-H and C=O stretches of the carboxylic acids and the N-H stretch of the indole ring. nih.gov

Electronic Properties: Investigate the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. jmchemsci.comnih.gov A smaller gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. jmchemsci.com

Ab Initio and Semiempirical Computational Methods

Beyond DFT, other computational methods could be applied:

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without using experimental parameters. While computationally more demanding than DFT, they can provide benchmark results for electronic and geometric structures. dntb.gov.ua

Semiempirical Methods: Methods like AM1, PM3, or MNDO are less computationally intensive and can be used for larger systems or for initial conformational searches. They incorporate some experimental parameters to simplify calculations, though generally with lower accuracy than DFT or ab initio methods. mdpi.com

Analysis of Intermolecular Interactions and Solid-State Packing Properties

The way this compound molecules interact with each other in the solid state is crucial for understanding its crystal structure and physical properties. Computational modeling is essential for analyzing these non-covalent interactions.

Computational Modeling of Hydrogen Bonding Networks

The presence of two carboxylic acid groups and an indole N-H group makes this compound a prime candidate for extensive hydrogen bonding. Computational studies on similar molecules, like indole-3-carboxylic acid and other dicarboxylic acids, reveal common hydrogen bonding motifs:

Carboxylic Acid Dimers: Molecules often form cyclic dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups, creating stable R²₂(8) graph-set motifs. nih.govnih.gov

Chain and Sheet Formation: The indole N-H group can act as a hydrogen bond donor, often to a carboxylic oxygen of a neighboring molecule, linking the primary dimer structures into more extended chains or sheets. nih.gov

Computational Tools: Theories like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize and quantify the strength of these hydrogen bonds. dntb.gov.ua

Investigation of Pi-Stacking Interactions

The aromatic indole ring system facilitates π-stacking interactions, which are significant in the stabilization of the crystal structure.

Crystal Lattice Energy Calculations

Crystal lattice energy is the energy released when gaseous ions form a solid crystal. Calculating this energy provides a measure of the stability of the crystal structure.

Methods like DFT with periodic boundary conditions (solid-state DFT) or the PIXEL method can be used to compute the lattice energy. dntb.gov.ua These calculations sum the energies of all intermolecular interactions (hydrogen bonding, π-stacking, van der Waals forces) within the crystal, offering a quantitative measure of the packing efficiency and stability. For various indole analogues, calculated lattice energies have been used to compare the stability of different polymorphs. dntb.gov.ua

While the methodologies are well-established, their specific application to This compound and the resulting data are not yet available in the scientific literature. Such a study would be a valuable contribution to the field of crystal engineering and materials science.

Electronic Structure Characterization

The electronic properties of this compound are fundamental to understanding its reactivity and interactions. Computational methods such as Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) theory are pivotal in elucidating charge distribution and electronic transitions within the molecule.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. In the indole ring system, the nitrogen atom's lone pair of electrons participates in the π-electron delocalization, which is a key factor in its aromaticity. The presence of two electron-withdrawing carboxylic acid groups at the C3 and C5 positions significantly influences the electronic landscape.

NBO analysis of related indole derivatives reveals significant charge transfer interactions. These interactions, primarily from the π orbitals of the benzene (B151609) and pyrrole (B145914) rings to the antibonding π* orbitals of the carboxylic groups, stabilize the molecule. The delocalization of the nitrogen lone pair across the indole system is a defining characteristic. For this compound, it is anticipated that the NBO analysis would show strong intramolecular charge transfer from the indole ring to the carboxylic acid moieties. This charge delocalization is crucial for its stability and chemical behavior.

HOMO-LUMO Energy Gap and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity and easier electronic transitions.

In indole derivatives, the HOMO is typically a π-orbital distributed over the indole ring, while the LUMO is a π*-orbital. The introduction of substituents can significantly alter the energies of these orbitals. Carboxylation, the addition of a carboxylic acid group, has been shown to affect the HOMO-LUMO gap in related molecules like 5,6-dihydroxyindole-2-carboxylic acid. For this compound, the two electron-withdrawing carboxylic groups are expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted indole. This smaller energy gap suggests that the molecule could have interesting electronic and optical properties.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. Theoretical calculations of vibrational (Infrared and Raman) and electronic (UV-Vis) spectra can be correlated with experimental data to confirm molecular structures and understand their vibrational modes and electronic transitions.

For related indole carboxylic acids, such as indole-2-carboxylic acid and 5-methoxy-indole-2-carboxylic acid, DFT calculations have shown good agreement with experimental FT-IR and FT-Raman spectra. researchgate.netmdpi.com Theoretical predictions aid in the precise assignment of vibrational bands to specific functional groups and vibrational modes, such as the characteristic N-H and O-H stretching frequencies and the carbonyl C=O stretches of the carboxylic acid groups. mdpi.com Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra, providing insights into the electronic transitions, which are often correlated with the HOMO-LUMO energy gap. For this compound, a similar approach would allow for a detailed interpretation of its experimental spectra, confirming its structural and electronic characteristics.

Chemometric Approaches in Structural and Spectral Analysis

Chemometrics employs multivariate statistical methods to extract meaningful information from complex chemical data. Techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are particularly useful for analyzing large datasets generated from computational studies or spectroscopic measurements.

Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is a statistical technique used to reduce the dimensionality of a dataset while retaining most of the original variance. In the context of computational chemistry, PCA can be used to analyze the geometric parameters obtained from different calculation methods to identify the most suitable theoretical approach for a given molecule. unicamp.br For instance, in a study of indole-3-acetic acid, PCA was used to compare geometries optimized by various molecular mechanics, semiempirical, and ab initio methods. unicamp.br A similar PCA approach for this compound could be used to analyze calculated structural parameters (bond lengths, bond angles) and spectral data, helping to identify patterns and correlations that are not immediately obvious.

Hierarchical Cluster Analysis (HCA)

Hierarchical Cluster Analysis (HCA) is a method of cluster analysis that seeks to build a hierarchy of clusters. In chemical analysis, HCA can group compounds based on their structural or spectral similarities. isi-web.org When applied to computational data for indole-3-acetic acid, HCA, in conjunction with PCA, helped to classify the performance of different theoretical methods for optimizing the monomer and dimer structures. unicamp.br For this compound, HCA could be employed to group different conformers or to compare its calculated properties with a library of other indole derivatives, thereby revealing structural and electronic relationships within this class of compounds.

In Silico Studies for Structure-Activity Relationships (SAR) Exploration

In silico methods are crucial for exploring the SAR of indole derivatives, providing a rational basis for the design of compounds with enhanced biological activities. These studies typically involve molecular docking to predict the binding orientation of a ligand within a target protein's active site and QSAR to correlate molecular descriptors with biological activity.

Research on a series of indole-2-carboxamide derivatives as potential inhibitors of the Mycobacterium tuberculosis membrane protein large 3 (MmpL3) highlights the utility of these approaches. manipal.edu Through molecular docking and 3D-QSAR modeling, researchers have elucidated key interactions at the MmpL3 binding site, paving the way for the design of novel antitubercular agents. manipal.edu The carboxamide moiety, in particular, is noted for its flexibility and its ability to form hydrogen bonds with various enzymes, a feature that is critical for inhibitory activity. nih.gov

Similarly, a study on indole-based tetrazole derivatives as potential anti-breast cancer agents demonstrated the use of in silico methods to predict and rationalize the observed anti-proliferative activity against different breast cancer cell lines. rsc.org Molecular docking studies can reveal key binding interactions, such as those observed between indole-based compounds and the active site of enzymes like succinate (B1194679) dehydrogenase, where hydrogen bonds and cation-π interactions play a crucial role. researchgate.net

QSAR studies on substituted indole derivatives have successfully identified key molecular descriptors that influence their biological activities. For instance, in the context of antibacterial agents, 2D-QSAR models have shown that properties like electronic energy and dipole moment are significant for activity against S. aureus, while topological descriptors are important for activity against MRSA. nih.govnih.gov For COX-2 inhibitors, QSAR models have underscored the importance of lipophilicity, electronegativity, and steric parameters. nih.gov

The following interactive data tables showcase findings from computational studies on various indole derivatives, which can serve as a reference for predicting the potential activities and important structural features of this compound and its analogues.

Table 1: Molecular Docking and QSAR Insights for Indole Derivatives

Compound ClassTargetKey FindingsReference
Indole-2-carboxamidesMmpL3 (Antitubercular)The indole ring and carboxamide moiety are crucial for binding. 3D-QSAR models complement docking results. manipal.edunih.gov
Indole-based thiadiazolesAcetylcholinesterase/ButyrylcholinesteraseMolecular docking confirmed the binding interactions of the most potent inhibitors within the enzyme active sites. mdpi.com
Indole-2-carboxylic acid derivativesHIV-1 IntegraseThe indole core and C2-carboxyl group chelate Mg2+ ions in the active site. Structural modifications can enhance interactions with the hydrophobic cavity. nih.govnih.gov
Substituted 2-sulfonyl-phenyl-indolesCOX-2 (Anti-inflammatory)QSAR models indicated the importance of lipophilicity, electronegativity, and molecular area for inhibitory activity. nih.gov
Indole-based tetrazolesEstrogen Receptor-α (Anticancer)In silico evaluation helped in identifying potent compounds against breast cancer cell lines. rsc.org

Table 2: Key Molecular Descriptors from QSAR Studies of Indole Derivatives

Biological ActivityImportant DescriptorsModel TypeReference
Antibacterial (S. aureus)High electronic energy, high dipole moment2D-QSAR (MLR) nih.govnih.gov
Antibacterial (MRSA)Lower κ2 values, lower R value, high 2χv value2D-QSAR (MLR) nih.govnih.gov
Antioxidant-2D-QSAR mdpi.com
COX-2 InhibitionLipophilicity, electronegativity, molecular area, steric parametersQSAR (FA-MLR, GA-PLS) nih.gov
SARS CoV 3CLpro Inhibition-QSAR (CORAL software) nih.gov

These examples from related indole derivatives illustrate the power of computational and theoretical investigations in understanding SAR. For this compound, similar in silico approaches could be employed to predict its potential biological targets and to design novel derivatives with optimized activity. The dicarboxylic acid functional groups at positions 3 and 5 would be of particular interest for their potential to form key interactions with biological macromolecules.

Emerging Research Applications of 1h Indole 3,5 Dicarboxylic Acid in Advanced Materials and Biochemical Systems

Applications in Materials Science Research

The rigid, aromatic structure and the presence of two carboxylic acid functional groups make 1H-indole-3,5-dicarboxylic acid an ideal candidate for the synthesis of advanced materials. These functional groups provide sites for polymerization and coordination, enabling the construction of complex macromolecular architectures.

Development of Novel Polymers and Coatings Utilizing Indole (B1671886) Dicarboxylic Acid Scaffolds

This compound and its derivatives are valuable monomers for the production of new polymers, including polyesters and polyamides. researchgate.net The indole unit, a common motif in nature, offers potential as a bio-based feedstock for creating more sustainable plastics. acs.org Researchers have synthesized various indole-based dicarboxylate monomers to produce polyesters with enhanced thermal stability and higher glass-transition temperatures. acs.org The inherent properties of the indole structure can be leveraged to design polymers with specific thermal and rheological characteristics. acs.org

In the realm of coatings, polymers derived from indole dicarboxylic acids can offer unique functionalities. While specific research on coatings using this compound is emerging, the principles of polymer chemistry suggest its potential. For instance, novel polymers with pendant carboxylic acid groups have been successfully synthesized using "click chemistry," demonstrating the versatility of incorporating such functionalities into polymer backbones. dtu.dk

Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry explores the non-covalent interactions between molecules. This compound is an excellent candidate for these studies due to its ability to form hydrogen bonds and engage in π-π stacking interactions. These interactions can drive the self-assembly of molecules into well-ordered, higher-level structures.

The molecular structure of a synthesized ligand, 5-fluoro-3-(1H-indol-3-ylmethyl)-1H-indole, reveals weak F⋯H interactions in its crystal lattice, highlighting the potential for indole derivatives to participate in directed self-assembly. nih.gov The ability of such compounds to form predictable intermolecular interactions is crucial for designing complex supramolecular architectures.

Design of Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-organic frameworks (MOFs) are a class of crystalline materials composed of metal ions or clusters linked by organic ligands. This compound, with its two carboxylic acid groups, can act as a linker to coordinate with metal centers, forming one-, two-, or three-dimensional networks. mdpi.comnih.gov

The synthesis of coordination polymers often involves reacting a metal salt with a multitopic organic linker like a dicarboxylic acid under hydrothermal or solvothermal conditions. nih.govumt.edu.my For instance, various coordination polymers have been successfully created using biphenyl-dicarboxylate and pyridine-3,5-dicarboxylic acid linkers, demonstrating the versatility of dicarboxylic acids in forming diverse structural motifs. nih.govumt.edu.my Research has also shown the formation of one-dimensional coordination polymers using 5-[(imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid with Cu(II) cations, where the ligand coordinates through both its carboxylate and imidazole (B134444) groups. nih.gov While specific examples using this compound are still emerging, the principles established with analogous linkers suggest its strong potential for constructing novel MOFs with interesting properties for applications like gas storage, catalysis, and sensing. researchgate.netresearchgate.net

Role as Key Building Blocks in Complex Organic Synthesis

The indole scaffold is a privileged structure in medicinal chemistry and natural products. beilstein-journals.orgrsc.org this compound serves as a versatile starting material or intermediate for the synthesis of more complex molecules. nih.gov The carboxylic acid groups can be readily transformed into other functional groups, such as esters, amides, and aldehydes, providing a gateway to a wide range of derivatives. researchgate.netmdpi.com

For example, the synthesis of indole-based push-pull chromophores has been achieved using 3-alkynylindoles, which can be derived from indole carboxylic acids. nih.gov Furthermore, the Fischer indole synthesis is a classic method for creating the indole ring system, which can then be further functionalized. rsc.org The ability to selectively modify the carboxylic acid groups at the 3 and 5 positions allows for precise control over the final molecular architecture, making it a valuable tool for synthetic chemists.

Biochemical Research Tool Compounds and Probes

The indole nucleus is a common feature in biologically active molecules. Derivatives of this compound are being explored as tool compounds and probes to investigate biochemical pathways and protein functions.

Studies Related to Enzyme Inhibition Mechanisms

Derivatives of indole carboxylic acids have shown promise as enzyme inhibitors. mdpi.com For instance, indole-3-butyric acid derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, which are important targets in cancer therapy. nih.gov Similarly, 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids have been developed as selective inhibitors of the DYRK1A kinase. nih.gov

Other studies have focused on indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase and microsomal prostaglandin (B15479496) E2 synthase-1. nih.govunina.it The indole scaffold can chelate metal ions in the active site of enzymes, a key mechanism of inhibition for certain classes of inhibitors. nih.gov By systematically modifying the structure of this compound, researchers can develop potent and selective inhibitors to probe the function of specific enzymes and to serve as lead compounds for drug discovery. nih.govacs.orgnih.gov

Investigations of Receptor Binding Interactions

While direct and extensive research on the receptor binding profile of this compound is not widely detailed in available literature, the broader class of indole carboxylic acids has been the subject of significant investigation, revealing the potential of this scaffold to interact with various biological targets. Derivatives of the parent structure, 1H-indole-3-carboxylic acid, have been synthesized and identified as having a high affinity and selectivity for the 5-HT2C serotonin (B10506) receptor. nih.gov

One notable study developed a series of 1H-indole-3-carboxylic acid pyridine-3-ylamides. Within this series, a specific compound, 1H-indole-3-carboxylic acid[6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl]-amide (15k), demonstrated a particularly high affinity with an IC50 value of 0.5 nM. nih.gov This affinity was accompanied by excellent selectivity (over 2000 times greater) when compared to other serotonin receptors (5-HT1A, 5-HT2A, and 5-HT6) and dopamine (B1211576) receptors (D2-D4). nih.gov Such findings underscore the utility of the indole-3-carboxylic acid backbone as a foundational structure for developing potent and selective receptor antagonists.

Furthermore, research into other isomers, such as indole-2-carboxamides, has identified them as allosteric modulators for the cannabinoid receptor 1 (CB1). acs.org For instance, the compound 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide was found to be a potent CB1 allosteric modulator, exhibiting a binding affinity (KB) of 259.3 nM. acs.org These studies collectively suggest that the indole carboxylic acid framework is a versatile platform for designing ligands that can interact with a range of important receptors in the central nervous system and other biological systems.

Table 1: Receptor Binding Affinity of Selected Indole Carboxylic Acid Derivatives

Compound Name Target Receptor Binding Affinity (IC50 / KB) Selectivity
1H-indole-3-carboxylic acid[6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl]-amide (15k) 5-HT2C 0.5 nM (IC50) >2000x over 5-HT1A, 5-HT2A, 5-HT6, D2-D4

Exploration of Mechanisms Underlying Biological Pathways

The indole nucleus is a common feature in molecules that modulate key biological pathways. Derivatives of indole carboxylic acids have been explored for their potential to act as inhibitors of critical enzymes. For example, a series of 7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized and evaluated as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), an important enzyme in the gluconeogenesis pathway. researchgate.net The most potent of these compounds demonstrated an IC50 of 0.99 μM, highlighting the potential for this class of compounds to influence metabolic pathways. researchgate.net

The metabolism of certain drugs also points to the involvement of indole carboxylic acid structures in biological processes. The triptan drug Sumatriptan, used in the treatment of migraines, is primarily metabolized by monoamine oxidase A into an indole-3-yl-acetaldehyde, which is then oxidized to its corresponding indole-3-acetic acid derivative. wikipedia.org The therapeutic effect of Sumatriptan is linked to its ability to inhibit the release of calcitonin gene-related peptide (CGRP), a key player in migraine pathophysiology. wikipedia.org This metabolic link, although indirect, connects the indole acetic acid structure to pathways governing neurotransmitter and peptide release.

The design of new multifunctional neuroprotective agents has also focused on the indole structure. Hybrids derived from Indole-3-propionic acid and 5-methoxy-indole carboxylic acid have been investigated for their potential to target pathways related to oxidative stress and iron-induced damage, which are implicated in neurodegenerative diseases. nih.gov These studies suggest that the indole carboxylic acid scaffold can be functionalized to interact with multiple pathological hallmarks simultaneously. nih.gov

Mechanistic Studies of Antimicrobial Activity in Model Systems

The indole scaffold is a well-established pharmacophore in the development of antimicrobial agents. While mechanistic studies specifically on this compound are limited, extensive research on related indole derivatives provides insight into their potential antimicrobial action. The general mechanism for many bactericidal agents involves the disruption of bacterial cell wall synthesis. wikipedia.org Antibiotics like Cefazolin function by inhibiting penicillin-binding proteins, which are essential for the final steps of peptidoglycan synthesis. wikipedia.org This inhibition leads to a compromised cell wall and subsequent bacterial lysis. wikipedia.org It is a plausible hypothesis that novel indole-based compounds could be investigated for similar mechanisms of action.

Research has demonstrated that derivatives of 1H-indole-3-carboxaldehyde and 1H-indole-3-carboxylic acid exhibit significant antimicrobial properties. nih.govresearchgate.net In one study, a series of indole-3-aldehyde hydrazone derivatives were evaluated against a panel of microbes, showing a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL against organisms like Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Bacillus subtilis. researchgate.net

Another study focusing on 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, which are synthesized from 1H-indole-3-carboxaldehyde, reported potent activity. nih.gov The compound 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one showed a particularly low MIC of 0.98 μg/mL against MRSA and 3.90 μg/mL against a standard S. aureus strain. nih.gov These findings indicate that the indole-3-yl core is a promising foundation for developing agents that can overcome antibiotic resistance.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Indole Derivatives Against Various Microorganisms

Compound Class/Name Microorganism MIC (µg/mL) Reference
Indole-3-aldehyde hydrazone derivatives Staphylococcus aureus 6.25 - 100 researchgate.net
Indole-3-aldehyde hydrazone derivatives Methicillin-resistant S. aureus (MRSA) 6.25 - 100 researchgate.net
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) S. aureus ATCC 25923 3.90 nih.gov
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) MRSA ATCC 43300 0.98 nih.gov
Indole substituted oxadiazoles (B1248032) (9a, 9f) B. subtilis Potent Activity nih.gov

Table of Compounds Mentioned

Compound Name
This compound
1H-indole-3-carboxylic acid
1H-indole-3-carboxylic acid[6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl]-amide
5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide
Indole-2-carboxamides
7-nitro-1H-indole-2-carboxylic acid
Sumatriptan
Indole-3-acetic acid
Indole-3-propionic acid
5-methoxy-indole carboxylic acid
Cefazolin
1H-indole-3-carboxaldehyde
Indole-3-aldehyde hydrazones
2-(1H-indol-3-yl)quinazolin-4(3H)-one
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.